Ralinepag

Description

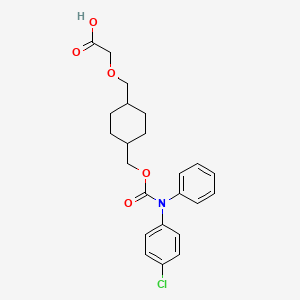

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDKXVKJRHPDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187856-49-0 | |

| Record name | Ralinepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ralinepag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RALINEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ralinepag's Mechanism of Action in Pulmonary Arterial Hypertension: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ralinepag is a potent and selective, orally available, non-prostanoid agonist of the prostacyclin (IP) receptor, in development for the treatment of pulmonary arterial hypertension (PAH).[1][2] PAH is a progressive disease characterized by elevated pulmonary vascular resistance (PVR) leading to right heart failure and death.[1][3] this compound mimics the vasodilatory and anti-proliferative effects of endogenous prostacyclin (PGI2), a key signaling molecule that is deficient in patients with PAH.[4] By targeting the IP receptor, this compound activates downstream signaling pathways that lead to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation, thereby addressing several key pathological features of PAH. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding profile, downstream signaling, and preclinical and clinical efficacy, with a focus on the quantitative data and experimental methodologies relevant to drug development professionals.

This compound's Molecular Profile and Receptor Selectivity

This compound is a highly selective agonist for the prostacyclin (IP) receptor. It demonstrates a significantly higher binding affinity for the IP receptor compared to other prostanoid receptors, which is a key attribute for minimizing off-target effects. The selectivity of this compound has been characterized through extensive in vitro studies, with quantitative data summarized in the tables below.

Data Presentation: Receptor Binding Affinity and Selectivity

Table 1: this compound Binding Affinity (Ki) for Prostanoid Receptors

| Receptor | Species | Ki (nM) | Ligand Used |

| IP | Human | 3 | [3H]-iloprost |

| IP | Monkey | 1.2 | [3H]-iloprost |

| IP | Rat | 76 | [3H]-iloprost |

| IP | Dog | 256 | [3H]-iloprost |

| DP1 | Human | 2600 | [3H]-PGE2 |

| EP1 | Human | 9600 | [3H]-PGE2 |

| EP2 | Human | 610 | [3H]-PGE2 |

| EP3v6 | Human | 143 | [3H]-PGE2 |

| EP4 | Human | 678 | [3H]-PGE2 |

Table 2: this compound Functional Potency (EC50) at Prostanoid Receptors

| Receptor | Species | EC50 (nM) |

| IP | Human | 8.5 |

| IP | Rat | 530 |

| DP1 | Human | 850 |

Signaling Pathways and Cellular Effects

The therapeutic effects of this compound in PAH are mediated through its activation of the IP receptor and the subsequent downstream signaling cascade.

cAMP-Mediated Vasodilation and Anti-Proliferation

Activation of the IP receptor by this compound stimulates the Gs alpha subunit of the associated G protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (camp). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation. Furthermore, the cAMP-PKA pathway inhibits the proliferation of pulmonary artery smooth muscle cells (PASMCs), a key component of the vascular remodeling seen in PAH.

Caption: this compound-induced cAMP signaling pathway in PASMCs.

Inhibition of Platelet Aggregation

In addition to its effects on vascular smooth muscle, this compound also inhibits platelet aggregation. By activating IP receptors on platelets, this compound increases intra-platelet cAMP levels, which in turn inhibits platelet activation and aggregation induced by agonists such as ADP. This anti-thrombotic effect is beneficial in PAH, where in situ thrombosis can contribute to the pathology.

Caption: this compound's inhibitory effect on platelet aggregation.

Preclinical and Clinical Efficacy

The mechanism of action of this compound translates into significant efficacy in both preclinical models of PAH and in clinical trials with PAH patients.

Data Presentation: In Vitro Potency and Clinical Efficacy

Table 3: Comparative In Vitro Potency of this compound and MRE-269 (Active Metabolite of Selexipag)

| Assay | Compound | Potency |

| cAMP Accumulation (human IP receptor) | This compound | EC50 = 8.5 nM |

| MRE-269 | EC50 = ~56% of iloprost (full agonist) | |

| Inhibition of ADP-induced human platelet aggregation | This compound | IC50 = 38 nM |

Table 4: Key Hemodynamic and Functional Outcomes from this compound Clinical Trials

| Parameter | Study Phase | Result |

| Pulmonary Vascular Resistance (PVR) | Phase 2 | -29.8% change from baseline vs. placebo (p=0.03) |

| 6-Minute Walk Distance (6MWD) | Phase 2 Open-Label Extension | Mean increase of 36.3 m at 24 months (p=0.004) |

| Mean Pulmonary Arterial Pressure | Phase 2 Open-Label Extension | Median decrease of 2.0 mmHg at 24 months (p=0.05) |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Receptor Affinity

Caption: Workflow for radioligand binding assay.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the IP receptor are homogenized in a suitable buffer and subjected to centrifugation to isolate the membrane fraction containing the receptor.

-

Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-iloprost) and varying concentrations of unlabeled this compound.

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Potency

Caption: Workflow for cAMP accumulation assay.

Methodology:

-

Cell Culture: Cells engineered to express the human IP receptor (e.g., Chinese Hamster Ovary cells) are cultured to an appropriate density.

-

Stimulation: The cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with various concentrations of this compound for a defined period.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the this compound concentration, and the EC50 (the concentration of this compound that produces 50% of the maximal response) is calculated.

Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay

Methodology:

-

Cell Isolation and Culture: PASMCs are isolated from human or animal pulmonary arteries and cultured in appropriate media.

-

Induction of Proliferation: Cell proliferation is typically induced by adding a mitogen, such as platelet-derived growth factor (PDGF) or fetal bovine serum (FBS).

-

Treatment: The cells are treated with varying concentrations of this compound in the presence of the mitogen.

-

Assessment of Proliferation: Cell proliferation can be assessed using several methods, including:

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

[3H]-thymidine Incorporation Assay: Measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.

-

BrdU Incorporation Assay: A non-radioactive method that detects the incorporation of the thymidine analog BrdU into newly synthesized DNA using an antibody-based detection system.

-

-

Data Analysis: The inhibitory effect of this compound on PASMC proliferation is quantified and the IC50 value is determined.

Platelet Aggregation Assay

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected and centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. The transmission of light through the PRP suspension increases as platelets aggregate.

-

Induction of Aggregation: An aggregating agent, such as adenosine diphosphate (ADP), is added to the PRP to induce platelet aggregation.

-

Treatment: PRP is pre-incubated with varying concentrations of this compound before the addition of the aggregating agent.

-

Data Analysis: The inhibitory effect of this compound on platelet aggregation is measured as a percentage of the aggregation observed in the absence of the drug, and the IC50 is calculated.

Monocrotaline-Induced PAH Model in Rats

Methodology:

-

Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) is administered to rats. MCT is metabolized in the liver to a toxic pyrrole that causes endothelial damage in the pulmonary vasculature, leading to the development of PAH over several weeks.

-

Treatment: this compound or vehicle is administered orally to the rats, either prophylactically (starting at the time of MCT injection) or therapeutically (after the establishment of PAH).

-

Assessment of PAH: The severity of PAH is assessed by measuring various parameters, including:

-

Right Ventricular Systolic Pressure (RVSP): Measured by right heart catheterization.

-

Right Ventricular Hypertrophy (Fulton's Index): The ratio of the right ventricular free wall weight to the left ventricle plus septum weight.

-

Pulmonary Vascular Remodeling: Assessed by histological analysis of the pulmonary arteries to measure medial wall thickness.

-

-

Data Analysis: The effects of this compound on these parameters are compared to those in the vehicle-treated group to determine its efficacy in preventing or reversing PAH.

Conclusion

This compound is a potent and selective IP receptor agonist with a well-defined mechanism of action that directly addresses the underlying pathophysiology of pulmonary arterial hypertension. Its ability to induce vasodilation, inhibit PASMC proliferation, and prevent platelet aggregation through the cAMP signaling pathway has been demonstrated in a comprehensive suite of in vitro and in vivo studies. The quantitative data from these studies, supported by robust experimental methodologies, provide a strong rationale for the continued development of this compound as a promising oral therapy for patients with PAH. The ongoing Phase 3 clinical trials will further elucidate its long-term safety and efficacy in this patient population.

References

- 1. MRE-269 | Prostaglandin Receptor | TargetMol [targetmol.com]

- 2. This compound Phase II Open-Label Extension Study in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

Ralinepag: A Selective Prostacyclin (IP) Receptor Agonist for Pulmonary Arterial Hypertension

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralinepag is a potent, selective, and orally bioavailable non-prostanoid agonist of the prostacyclin (IP) receptor, under investigation for the treatment of pulmonary arterial hypertension (PAH).[1][2] PAH is a progressive and life-threatening disease characterized by elevated pulmonary vascular resistance (PVR) leading to right heart failure.[3] this compound mimics the action of endogenous prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, by activating the IP receptor and stimulating downstream signaling pathways.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Prostacyclin and its analogues are established therapies for PAH, but their use can be limited by short half-lives, inconvenient routes of administration, and side effects.[3] this compound represents a next-generation oral therapy that offers the potential for improved tolerability and sustained efficacy due to its high selectivity for the IP receptor and favorable pharmacokinetic profile. This document will delve into the core scientific and clinical aspects of this compound, providing a technical resource for professionals in the field.

Chemical and Physical Properties

This compound, with the chemical formula C23H26ClNO5, is a small molecule drug.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-{[(1r,4r)-4-(((4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexy]methoxy} acetic acid | |

| Molecular Formula | C23H26ClNO5 | |

| Molecular Weight | 431.91 g/mol | |

| CAS Number | 1187856-49-0 |

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that is central to its therapeutic effects in PAH.

IP Receptor Signaling Pathway

The primary signaling pathway activated by the IP receptor involves the coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of smooth muscle cell proliferation.

Caption: this compound-activated IP receptor signaling cascade.

Preclinical Pharmacology

Receptor Binding and Selectivity

This compound demonstrates high affinity and selectivity for the human IP receptor. Radioligand binding assays have shown that this compound has a 42- to 2900-fold selectivity for the IP receptor compared to other prostanoid family receptors.

Table 2: Preclinical Receptor Binding and Functional Potency

| Parameter | This compound | MRE-269 (Selexipag metabolite) | Reference |

| cAMP EC50 (nM) | 24 | 184 | |

| IC50 for ADP-stimulated platelet aggregation (nM) | 40 | 288 |

In Vivo Efficacy in PAH Models

The efficacy of this compound has been evaluated in the monocrotaline (MCT)-induced rat model of PAH. In this model, this compound demonstrated both preventative and therapeutic effects, inhibiting the increase in pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.

Table 3: Pharmacokinetics of this compound in Rats (10.0 mg/kg dose)

| Parameter | Value | Reference |

| t1/2 (hr) | 5.45 | |

| Cmax (µg/mL) | 3.70 | |

| tmax (hr) | 1.50 | |

| AUC0-inf (hr·µg/mL) | 14.6 | |

| Oral Bioavailability (%) | 57.4 |

Clinical Development

This compound has undergone Phase I, II, and III clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with PAH.

Phase I Studies in Healthy Volunteers

Phase I studies in healthy volunteers evaluated single and multiple ascending doses of an immediate-release (IR) oral formulation of this compound. These studies established a favorable pharmacokinetic profile, with a terminal elimination half-life of 20.5–26.4 hours, supporting the potential for once or twice-daily dosing. An extended-release (XR) formulation was later developed to optimize for once-daily administration, showing a reduced maximum concentration (Cmax) and delayed time to maximum concentration (Tmax) compared to the IR formulation, which may improve tolerability.

Table 4: Pharmacokinetics of this compound XR vs. Selexipag Active Metabolite (MRE-269) in Healthy Volunteers

| Parameter | This compound XR | MRE-269 | Reference |

| Half-life (hours) | 19-23 | 9-10 |

Phase II Study in PAH Patients

A Phase II randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of immediate-release this compound in 61 patients with symptomatic PAH who were on mono or dual background therapy. The primary endpoint was the change in PVR from baseline to week 22.

Table 5: Key Efficacy Results from the Phase II Study of this compound in PAH

| Endpoint | This compound (n=40) | Placebo (n=21) | p-value | Reference |

| Change in PVR (dyn·s·cm⁻⁵) | -163.9 | +0.7 | 0.02 | |

| % Change in PVR | -29.8% (vs. placebo) | - | 0.03 | |

| Change in 6MWD (m) | +36.2 | +29.4 | 0.90 |

The most common adverse events reported were consistent with the known side effects of prostacyclin therapies, including headache, nausea, and jaw pain.

Phase III and Long-Term Extension Studies

The ADVANCE OUTCOMES study, a Phase III trial, was designed to assess the efficacy and safety of this compound in improving treatment outcomes in PAH patients. An open-label extension study (ADVANCE EXTENSION) is also ongoing to evaluate the long-term safety and efficacy of this compound.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for the IP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human IP receptor or other prostanoid receptors.

-

Assay Conditions: The assay is typically performed in a 96-well plate format.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost) and varying concentrations of this compound or a competitor compound.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

Objective: To measure the functional potency of this compound in stimulating cAMP production.

Methodology:

-

Cell Culture: Human pulmonary artery smooth muscle cells (PASMCs) or other suitable cell lines expressing the IP receptor are cultured.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with varying concentrations of this compound.

-

Lysis: Cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

Monocrotaline (MCT)-Induced PAH in Rats

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of PAH.

Methodology:

-

Induction of PAH: Male Sprague-Dawley rats are administered a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) to induce PAH.

-

Treatment: this compound or vehicle is administered orally, typically starting on the day of MCT injection (prophylactic model) or after the establishment of PAH (therapeutic model), for a specified duration (e.g., 20 days).

-

Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

-

Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.

-

Histological Analysis: Lung tissue is collected for histological analysis to assess the degree of pulmonary vascular remodeling.

Conclusion

This compound is a promising, next-generation, oral, selective IP receptor agonist with a well-defined mechanism of action and a favorable pharmacokinetic and pharmacodynamic profile. Preclinical studies have demonstrated its efficacy in a relevant animal model of PAH, and clinical trials have shown significant improvements in hemodynamic parameters in patients with PAH. Its potential for once-daily dosing and improved tolerability may offer a significant advancement in the management of this debilitating disease. Further results from ongoing long-term clinical trials will be crucial in fully establishing the clinical utility of this compound in the treatment of pulmonary arterial hypertension.

References

Ralinepag: A Deep Dive into Preclinical Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical oral bioavailability and pharmacokinetic profile of ralinepag, a potent and selective oral prostacyclin (IP) receptor agonist. The information presented herein is collated from publicly available scientific literature and is intended to serve as a resource for researchers and professionals involved in drug development.

Introduction

This compound (formerly APD811) is a next-generation, non-prostanoid prostacyclin (IP) receptor agonist that has been developed for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action involves binding to the IP receptor, which stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade leads to vasodilation, inhibition of vascular smooth muscle cell proliferation, and prevention of platelet aggregation.[3] A key feature of this compound is that it is an active drug and does not require metabolic activation.[2] Preclinical studies in various animal models have been instrumental in characterizing its pharmacokinetic properties and establishing its potential as an orally administered therapeutic agent.

Pharmacokinetic Profile in Animals

This compound has demonstrated moderate to high oral bioavailability across several animal species, including mice, rats, dogs, and non-human primates.[2] It is characterized by high plasma protein binding of approximately 99% in both animals and humans and exhibits a relatively long terminal half-life, ranging from 5.5 to 39 hours across the species evaluated. Evidence of enterohepatic recirculation has also been observed in animals, which may contribute to its prolonged systemic exposure.

Quantitative Pharmacokinetic Parameters

The following tables summarize the available quantitative oral pharmacokinetic parameters of this compound in different animal species.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Dose | 10.0 | mg/kg |

| Oral Bioavailability (F%) | 57.4 | % |

| Cmax | 3.70 | µg/mL |

| Tmax | 1.50 | hr |

| t1/2 | 5.45 | hr |

| AUC0-inf | 14.6 | hr·µg/mL |

| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. |

Table 2: Oral Pharmacokinetic Parameters of this compound in Non-Human Primates

| Parameter | Value | Units |

| Oral Bioavailability (F%) | 98 | % |

| Specific Cmax, Tmax, t1/2, and AUC data for non-human primates are not detailed in the reviewed literature. |

Note: While studies have reported moderate to high oral bioavailability and a long half-life in mice and dogs, specific quantitative data for Cmax, Tmax, and AUC for these species were not available in the reviewed public literature.

Experimental Methodologies

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not extensively reported in the public domain. However, based on the available information, a general outline of the methodology used in the rat pharmacokinetic studies can be described.

Rat Pharmacokinetic Study Protocol

-

Animals: The studies were conducted in rats (n=3). The specific strain of the rats was not specified in the available literature.

-

Dosing: A single oral dose of 10.0 mg/kg of this compound was administered. The formulation and vehicle used for the oral administration were not detailed.

-

Sample Collection: Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile. The exact time points and method of collection were not specified.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated bioanalytical method. The specifics of this method (e.g., LC-MS/MS) have not been publicly disclosed.

-

Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the cellular level.

Caption: this compound binds to and activates the prostacyclin (IP) receptor, leading to increased cAMP and subsequent cellular responses.

General Pharmacokinetic Study Workflow

The diagram below outlines a typical workflow for an in vivo pharmacokinetic study in an animal model.

Caption: A generalized workflow for a preclinical oral pharmacokinetic study, from animal dosing to data analysis.

Conclusion

This compound exhibits a favorable oral pharmacokinetic profile in preclinical animal models, characterized by good bioavailability and a long half-life, supporting its development as an oral therapeutic for pulmonary arterial hypertension. While the available literature provides a solid foundation for understanding its disposition, a more detailed public disclosure of experimental protocols and a comprehensive dataset across all tested species would be beneficial for the scientific community. The data presented in this guide, along with the visual representations of its signaling pathway and study workflow, offer a valuable resource for researchers in the field of pharmacology and drug development.

References

- 1. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (this compound): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (this compound): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - United Therapeutics Corporation - AdisInsight [adisinsight.springer.com]

Ralinepag's Role in Vascular Remodeling in Pulmonary Arterial Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance (PVR) and subsequent right heart failure. Prostacyclin-based therapies are a cornerstone of PAH management, primarily due to their vasodilatory and anti-proliferative effects. Ralinepag, a novel, orally available, potent, and selective prostacyclin (IP) receptor agonist, has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on vascular remodeling in PAH, supported by preclinical and clinical data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of cardiovascular and pulmonary medicine.

Introduction to this compound and its Mechanism of Action

This compound is a non-prostanoid, selective agonist of the prostacyclin (IP) receptor.[1] Its therapeutic effects in PAH are mediated through the activation of this G-protein coupled receptor, which is predominantly expressed on platelets and vascular smooth muscle cells.[2] The binding of this compound to the IP receptor initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Elevated cAMP levels, in turn, promote vasodilation and inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs), key contributors to the vascular remodeling observed in PAH.[4]

Signaling Pathway of this compound

The activation of the IP receptor by this compound triggers a well-defined signaling pathway that counteracts the pathological processes in PAH. The key steps are illustrated in the diagram below.

Caption: this compound signaling pathway in vascular smooth muscle cells.

Preclinical Evidence of this compound's Efficacy

Preclinical studies have provided a strong foundation for the clinical development of this compound, demonstrating its potent effects on key pathological features of PAH.

In Vitro Studies

-

Receptor Binding and cAMP Accumulation: this compound has demonstrated high selectivity for the human IP receptor. In functional assays using human PASMCs, this compound was shown to be more potent in stimulating cAMP accumulation compared to the active metabolite of selexipag.

Animal Models of PAH

The monocrotaline (MCT)-induced PAH rat model is a widely used preclinical model that recapitulates key features of human PAH, including pulmonary vascular remodeling and right ventricular hypertrophy. In this model, this compound has been shown to have both preventative and therapeutic effects.

-

Prophylactic Treatment: When administered prophylactically, this compound inhibited the increase in pulmonary artery pressure, right ventricular weight, and vascular remodeling in MCT-treated rats.

-

Therapeutic Treatment: In a therapeutic setting, this compound dose-dependently inhibited disease progression in rats with established PAH.

Clinical Efficacy of this compound in PAH

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02279160) and its open-label extension (OLE) (NCT02279745) have provided significant clinical evidence for the efficacy of this compound in patients with symptomatic PAH.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from the Phase 2 trial and its open-label extension, demonstrating this compound's beneficial effects on hemodynamics and exercise capacity.

Table 1: Hemodynamic and Functional Changes at Week 22 in the Phase 2 Trial

| Parameter | This compound (n=40) | Placebo (n=21) | p-value |

| Change in PVR (dyn·s·cm⁻⁵) | -163.9 | +0.7 | 0.02 |

| % Change in PVR | -29.8% | - | 0.03 |

| Change in 6MWD (m) | +36.2 | +29.4 | 0.90 |

| Change in mPAP (mmHg) | -6.1 | +2.9 | 0.028 |

| Change in SVR (dyn·s·cm⁻⁵) | -258.7 | +152.9 | ≤0.001 |

Table 2: Long-Term Hemodynamic and Functional Changes in the Open-Label Extension Study

| Parameter | Change from OLE Baseline at 24 Months | p-value |

| Change in 6MWD (m) | +36.3 | 0.004 |

| Median Change in PVR (dyn·s·cm⁻⁵) | -52.2 | - |

| Median Change in mPAP (mmHg) | -2.0 | 0.05 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Preclinical Experimental Protocols

Caption: Experimental workflow for the monocrotaline rat model of PAH.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

PAH Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH.

-

Treatment:

-

Prophylactic: this compound is administered orally (e.g., 30 mg/kg twice daily) for a specified period (e.g., 20 days) starting from the day of MCT injection.

-

Therapeutic: this compound treatment (e.g., 30 and 60 mg/kg) is initiated after the development of PAH is confirmed (typically 2-3 weeks post-MCT).

-

-

Assessment of Vascular Remodeling:

-

Hemodynamics: Right heart catheterization is performed to measure pulmonary artery pressure. The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S) to determine the RV/ (LV+S) ratio (Fulton's Index) as a measure of right ventricular hypertrophy.

-

Histology: Lungs are perfused and fixed (e.g., with 4% paraformaldehyde), embedded in paraffin, and sectioned.

-

Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome to assess collagen deposition and fibrosis, and Verhoeff-Van Gieson (elastin) stain to visualize the elastic laminae of blood vessels.

-

Morphometric Analysis: Digital images of stained lung sections are captured. The medial wall thickness and external diameter of small pulmonary arteries (typically 50-100 µm in diameter) are measured using image analysis software. The percentage of medial wall thickness is calculated as: (%MWT = (2 x medial wall thickness) / external diameter) x 100.

-

Detailed Methodology:

-

Cell Culture: Human pulmonary artery smooth muscle cells (PASMCs) are cultured under standard conditions.

-

Assay Principle: The assay measures the accumulation of intracellular cAMP in response to IP receptor agonism. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Procedure:

-

PASMCs are seeded in microplates and incubated.

-

Cells are stimulated with varying concentrations of this compound or a reference agonist (e.g., iloprost).

-

After incubation, cells are lysed, and the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate) are added.

-

The fluorescence is read at two different wavelengths, and the ratio of these signals is used to determine the cAMP concentration based on a standard curve.

-

References

In-Vitro Characterization of Ralinepag's Receptor Binding Affinity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in-vitro characterization of Ralinepag, a potent and selective non-prostanoid prostacyclin (IP) receptor agonist developed for the treatment of pulmonary arterial hypertension (PAH).[1][2] The document details its binding affinity, functional potency, and selectivity, supported by comprehensive data tables, detailed experimental protocols, and explanatory diagrams.

Receptor Binding Affinity and Functional Potency

This compound is a next-generation, orally available IP receptor agonist that, unlike some other treatments, does not require metabolic activation.[1][3] In-vitro studies confirm that this compound demonstrates a high binding affinity and selectivity for the human prostacyclin (IP) receptor.[4] Its potency is comparable or superior to MRE-269, the active metabolite of Selexipag, in assays measuring IP receptor-dependent cAMP accumulation.

Quantitative Data: Binding Affinity (Ki)

The binding affinity of this compound to the IP receptor has been quantified across multiple species, demonstrating high potency. The inhibitory constant (Ki) values are summarized below.

| Receptor Target | Species | Ligand | Ki Value | Citation |

| IP Receptor | Human | [³H]-iloprost | 3 nM | |

| IP Receptor | Monkey | [³H]-iloprost | 1.2 nM | |

| IP Receptor | Rat | [³H]-iloprost | 76 nM | |

| IP Receptor | Dog | [³H]-iloprost | 256 nM |

Quantitative Data: Functional Potency (EC₅₀ / IC₅₀)

This compound's functional potency as an agonist was evaluated through its ability to stimulate intracellular cyclic AMP (cAMP) production and inhibit platelet aggregation.

| Assay Type | Target/Cell Line | EC₅₀ / IC₅₀ Value | Citation |

| cAMP Accumulation | Human IP Receptor | 8.5 nM (EC₅₀) | |

| cAMP Accumulation | Human IP Receptor | 24 nM (EC₅₀) | |

| cAMP Accumulation | Rat IP Receptor | 530 nM (EC₅₀) | |

| Inhibition of Platelet Aggregation | ADP-Induced Human Platelets | 38 nM (IC₅₀) | |

| Inhibition of Platelet Aggregation | ADP-Stimulated Human Platelets | 40 nM (IC₅₀) |

Quantitative Data: Prostanoid Receptor Selectivity Profile

A key characteristic of this compound is its high selectivity for the IP receptor over other human prostanoid receptors, which is crucial for minimizing off-target effects. This compound exhibits 42- to 2900-fold selectivity for the human IP receptor compared to other prostanoid family receptors.

| Receptor Target | Ligand | Ki Value | Citation |

| DP1 Receptor | [³H]-PGE₂ | 2.6 µM | |

| EP1 Receptor | [³H]-PGE₂ | 9.6 µM | |

| EP2 Receptor | [³H]-PGE₂ | 610 nM | |

| EP3v6 Receptor | [³H]-PGE₂ | 143 nM | |

| EP4 Receptor | [³H]-PGE₂ | 678 nM |

Signaling Pathway and Experimental Workflows

IP Receptor Signaling Pathway

The therapeutic effects of prostacyclin analogues in PAH are primarily mediated by the IP receptor, a G-protein coupled receptor (GPCR). Upon binding, this compound activates the receptor, which couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which mediates downstream effects including vasodilation and inhibition of smooth muscle cell proliferation.

Experimental Workflow: cAMP Functional Assay

The following diagram illustrates a typical workflow for a cell-based cAMP functional assay used to determine the potency (EC₅₀) of an agonist like this compound. Such assays are critical for quantifying the functional response following receptor binding.

Detailed Experimental Protocols

The following sections describe the generalized methodologies used to obtain the binding and functional data for this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

-

Cell Preparation: Membranes are prepared from cell lines (e.g., CHO-K1) stably expressing the human IP receptor or other prostanoid receptors of interest.

-

Assay Components:

-

Radioligand: A tritiated ligand with known high affinity for the receptor, such as [³H]-iloprost for the IP receptor or [³H]-PGE₂ for EP receptors, is used.

-

Test Compound: this compound is serially diluted to create a range of concentrations.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.

-

-

Procedure:

-

Receptor membranes, radioligand (at a fixed concentration near its Kd), and varying concentrations of this compound are combined in assay plates.

-

Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled agonist.

-

The mixture is incubated at room temperature to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Cell-Based cAMP Functional Assay

This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a quantitative measure of functional potency (EC₅₀).

-

Cell Lines: CHO-K1 cells stably expressing the recombinant human IP receptor are commonly used. To avoid receptor reserve effects, cell lines with minimal receptor expression levels are often selected.

-

Procedure:

-

Cells are seeded into 96- or 384-well plates and cultured overnight.

-

The culture medium is removed, and cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

This compound is added in a dose-response format (serial dilutions) and incubated for a defined period to stimulate cAMP production.

-

Following stimulation, cells are lysed to release the accumulated intracellular cAMP.

-

-

Detection: The amount of cAMP in the cell lysate is quantified using a commercially available kit, such as:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay format using a cAMP-d2 acceptor and an anti-cAMP antibody labeled with a europium cryptate donor.

-

Luminescence-Based Assays (e.g., cAMP-Glo™): These assays are based on the principle that cAMP stimulates protein kinase A (PKA), which depletes ATP. The remaining ATP is then detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.

-

-

Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the this compound concentration. The EC₅₀ value, representing the concentration that produces 50% of the maximal response, is calculated using non-linear regression analysis.

Platelet Aggregation Assay

This assay provides a physiologically relevant measure of IP receptor activation by quantifying the inhibition of platelet aggregation.

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood collected in citrate anticoagulant.

-

Instrumentation: A light-transmittance aggregometer is used, which measures changes in light transmission through the PRP suspension as platelets aggregate.

-

Procedure:

-

PRP is placed in the aggregometer cuvette and pre-incubated with varying concentrations of this compound or a vehicle control.

-

An aggregating agent, typically adenosine diphosphate (ADP), is added to induce platelet aggregation.

-

The change in light transmittance is recorded over time. Maximum aggregation is measured for each condition.

-

-

Data Analysis: The percentage inhibition of aggregation is calculated for each this compound concentration relative to the vehicle control. The IC₅₀ value, the concentration of this compound required to inhibit 50% of the ADP-induced aggregation, is then determined.

References

- 1. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist this compound in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Safety and pharmacokinetics of this compound, a novel oral prostacyclin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

Methodological & Application

Application Notes and Protocols: Ralinepag Efficacy in the Rat Monocrotaline Model of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, vascular remodeling, and right ventricular failure. The monocrotaline (MCT) induced rat model of PAH is a well-established and widely utilized preclinical model that recapitulates many of the key pathological features of the human disease. This model is induced by a single subcutaneous injection of monocrotaline, a pyrrolizidine alkaloid, which causes endothelial damage and initiates a cascade of events leading to pulmonary vascular remodeling and increased pulmonary vascular resistance.[1]

Ralinepag is a potent and selective oral prostacyclin (IP) receptor agonist.[2] It mimics the vasodilatory and anti-proliferative effects of endogenous prostacyclin, a key signaling molecule that is deficient in PAH. By activating the IP receptor, this compound stimulates adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in vasodilation and inhibition of smooth muscle cell proliferation, addressing two of the core mechanisms of PAH.[3][4]

These application notes provide detailed protocols for utilizing the rat monocrotaline model to assess the efficacy of this compound, offering a framework for preclinical studies in the development of novel PAH therapies.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of prostacyclin receptor agonists in the monocrotaline rat model. This data can be used as a benchmark for expected outcomes when testing this compound.

Table 1: Hemodynamic Parameters in Monocrotaline-Treated Rats

| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Mean Pulmonary Arterial Pressure (mPAP) (cmH₂O) |

| Control (Saline + Vehicle) | 25.01 ± 3.21 | 18.3 ± 0.6 |

| MCT + Vehicle | 43.92 ± 3.40 | 27.2 ± 1.2 |

| MCT + Beraprost (Low Dose) | - | 23.4 ± 0.7 |

| MCT + Beraprost (High Dose) | - | 22.5 ± 0.5 |

| MCT + Selexipag (1 mg/kg, p.o., twice daily) | Reduced vs. MCT | - |

| MCT + this compound (30 mg/kg, b.i.d.) | Inhibited increase vs. MCT | - |

| MCT + this compound (60 mg/kg, b.i.d.) | Dose-dependently inhibited disease progression | - |

Data is presented as mean ± standard error. Data for Beraprost and Selexipag are included for comparative purposes.[5]

Table 2: Right Ventricular Hypertrophy and Pulmonary Vascular Remodeling

| Treatment Group | Fulton's Index (RV/LV+S) | Medial Wall Thickness (% of vessel diameter) |

| Control | ~0.25 | Significantly lower than MCT |

| MCT + Vehicle | ~0.50 | Significantly increased vs. Control |

| MCT + this compound (30 mg/kg, b.i.d.) | Inhibited increase vs. MCT | Inhibited remodeling vs. MCT |

| MCT + Treprostinil | Did not decrease hypertrophy or remodeling | Did not decrease hypertrophy or remodeling |

RV - Right Ventricle; LV - Left Ventricle; S - Septum. Data for Treprostinil is included for comparative purposes.

Experimental Protocols

I. Induction of Pulmonary Hypertension with Monocrotaline

This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.

Materials:

-

Male Sprague-Dawley rats (180-200 g)

-

Monocrotaline (MCT)

-

0.9% Saline

-

1N HCl

-

1N NaOH

-

Syringes and needles (25-27 gauge)

Procedure:

-

Preparation of Monocrotaline Solution:

-

Dissolve Monocrotaline in 1N HCl.

-

Neutralize the solution to pH 7.4 with 1N NaOH.

-

Dilute the solution with 0.9% saline to a final concentration of 60 mg/mL.

-

Prepare fresh on the day of use.

-

-

Animal Dosing:

-

Acclimatize rats for at least one week before the experiment.

-

Weigh each rat to determine the correct dosage.

-

Administer a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg.

-

The control group should receive a subcutaneous injection of an equivalent volume of saline.

-

-

Post-Injection Monitoring:

-

Monitor the animals daily for clinical signs of PAH, such as respiratory distress, lethargy, and weight loss.

-

PAH typically develops over 3-4 weeks.

-

II. This compound Efficacy Study Protocol

This protocol outlines a therapeutic efficacy study of this compound in the established monocrotaline model.

Materials:

-

MCT-treated rats (from Protocol I)

-

This compound

-

Vehicle for this compound (e.g., appropriate aqueous solution for oral gavage)

-

Oral gavage needles

Procedure:

-

Study Groups:

-

Group 1: Control (Saline-injected rats receiving vehicle)

-

Group 2: MCT + Vehicle (MCT-injected rats receiving vehicle)

-

Group 3: MCT + this compound (e.g., 30 mg/kg, b.i.d., p.o.)

-

Group 4: MCT + this compound (e.g., 60 mg/kg, b.i.d., p.o.)

-

-

Treatment Administration:

-

Begin treatment 14 days after MCT injection, once PAH is established.

-

Administer this compound or vehicle by oral gavage twice daily (b.i.d.) for 14 days.

-

-

Efficacy Assessment (Day 28):

-

At the end of the treatment period, perform the following assessments.

-

III. Assessment of Efficacy

A. Hemodynamic Measurements:

-

Anesthesia: Anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).

-

Catheterization:

-

Insert a catheter with a pressure transducer into the right jugular vein and advance it into the right ventricle to measure Right Ventricular Systolic Pressure (RVSP).

-

For Mean Pulmonary Arterial Pressure (mPAP), the catheter is advanced into the pulmonary artery.

-

-

Data Recording: Record the pressure waveforms using a data acquisition system.

B. Assessment of Right Ventricular Hypertrophy:

-

Heart Excision: After hemodynamic measurements, euthanize the animal and excise the heart.

-

Dissection: Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).

-

Weighing: Weigh the RV and LV+S separately.

-

Calculation of Fulton's Index: Calculate the ratio of RV weight to LV+S weight (RV/LV+S). An increased ratio indicates right ventricular hypertrophy.

C. Histological Analysis of Pulmonary Vascular Remodeling:

-

Lung Tissue Preparation:

-

Perfuse the lungs with saline followed by 10% neutral buffered formalin.

-

Excise the lungs and immerse them in formalin for fixation.

-

Embed the fixed lung tissue in paraffin.

-

-

Staining:

-

Section the paraffin-embedded tissue (e.g., 5 µm thick).

-

Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology and with Elastica van Gieson (EVG) stain to visualize the elastic laminae of the pulmonary arteries.

-

-

Morphometric Analysis:

-

Capture images of small pulmonary arteries (50-100 µm in diameter) using a microscope.

-

Measure the external diameter (ED) and internal diameter (ID) of the vessels.

-

Calculate the medial wall thickness as (ED - ID) / 2.

-

Express medial wall thickness as a percentage of the external diameter: [(ED - ID) / ED] x 100.

-

Visualizations

Caption: Experimental workflow for this compound efficacy testing.

Caption: this compound signaling pathway in PAH.

Caption: Pathophysiology of the monocrotaline rat model.

References

- 1. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Pharmacokinetics and pre-clinical efficacy of this compound (APD811) in humans and rats | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orally administered beraprost sodium inhibits pulmonary hypertension induced by monocrotaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of Ralinepag in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ralinepag in human plasma. This compound is a potent, selective, next-generation oral prostacyclin (IP) receptor agonist under investigation for the treatment of pulmonary arterial hypertension (PAH). The described method utilizes supported liquid extraction (SLE) for sample cleanup and an Agilent LC-MS/MS system for detection. The assay is linear over a concentration range of 0.03 to 15.0 ng/mL and is suitable for pharmacokinetic studies.

Introduction

This compound is a non-prostanoid IP receptor agonist that mimics the effects of prostacyclin, a key mediator in vasodilation and inhibition of platelet aggregation.[1] By targeting the prostacyclin pathway, this compound has the potential to improve outcomes for patients with PAH, a progressive and life-threatening disease.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This document provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma.

This compound Signaling Pathway

This compound exerts its therapeutic effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor. This binding event activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which promotes smooth muscle relaxation and vasodilation, and inhibits platelet aggregation.[1][2]

This compound signaling cascade.

Experimental Protocols

Sample Preparation Workflow

The sample preparation workflow is designed for efficient and clean extraction of this compound from plasma, minimizing matrix effects and ensuring high recovery.

Plasma sample preparation workflow.

Detailed Methodologies

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound (e.g., this compound-d4), is recommended.

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Supported Liquid Extraction (SLE) plate/cartridges

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at desired concentrations. The calibration range for this method is 0.03 to 15.0 ng/mL.

Sample Extraction Protocol

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a 96-well plate.

-

Add 10 µL of the internal standard working solution to all wells except for the blank matrix samples.

-

Vortex the plate for 30 seconds.

-

Load the entire volume of each sample onto a supported liquid extraction plate.

-

Allow the samples to absorb for 5 minutes.

-

Elute the analytes by adding an appropriate organic solvent (e.g., methyl tert-butyl ether) twice.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of a 25:75 (v/v) acetonitrile:water solution.

-

Seal the plate and vortex for 1 minute before placing it in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS conditions and would require optimization for the specific instrumentation used.

Liquid Chromatography (LC) System

| Parameter | Recommended Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Gradient | See Table 1 |

Table 1: Representative LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry (MS) System

| Parameter | Recommended Condition |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 250°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | See Table 2 |

Table 2: Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |

| This compound | To be determined | To be determined | 200 | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | 200 | To be determined | To be determined |

Note: The user must determine the optimal precursor and product ions, fragmentor voltage, and collision energy for this compound and the chosen internal standard through direct infusion and optimization experiments.

Data Presentation and Results

Method Validation Summary

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the expected performance characteristics of the assay.

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤ 20% | 0.03 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | Negligible |

| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable |

Pharmacokinetic Data

The described LC-MS/MS method is suitable for the analysis of plasma samples from pharmacokinetic studies. The following tables present example pharmacokinetic parameters for this compound in healthy volunteers from a single ascending dose study.

Table 4: Summary of Plasma Pharmacokinetic Parameters for this compound (Single Ascending Dose Study)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 30 µg | 0.949 | 1.0-1.5 | Data not available |

| 50 µg | 1.49 | 1.0-1.5 | Data not available |

| 100 µg | 2.65 | 1.0-1.5 | Data not available |

| 200 µg | 6.17 | 1.0-1.5 | Data not available |

Data adapted from a study in healthy volunteers.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and robust, making it well-suited for supporting clinical and non-clinical studies of this compound. The provided experimental details and performance characteristics demonstrate the suitability of this method for high-throughput bioanalysis.

References

- 1. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (this compound): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and pharmacokinetics of this compound, a novel oral prostacyclin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ralinepag Extended-Release Formulation in Once-Daily Dosing Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and study of an extended-release (XR) formulation of Ralinepag for once-daily dosing in the treatment of pulmonary arterial hypertension (PAH). Detailed protocols for key experiments are provided to facilitate understanding and potential replication of the research.

Introduction

This compound is a potent and selective oral agonist of the prostacyclin (IP) receptor.[1][2][3] Activation of the IP receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This signaling cascade results in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells, addressing key pathological mechanisms in PAH. The immediate-release (IR) formulation of this compound showed promise but required twice-daily dosing. An extended-release (XR) formulation was subsequently developed to provide a more convenient once-daily dosing regimen, aiming to improve patient adherence and provide more stable plasma concentrations, mimicking the continuous effect of parenteral prostacyclin therapies.

Data Presentation

The following tables summarize the quantitative data from key clinical studies of the this compound XR formulation.

Table 1: Pharmacokinetic Parameters of this compound Formulations and Selexipag

| Parameter | This compound IR (30 µg, single dose) | This compound XR (60, 120, 180 µg, single ascending doses) | Selexipag (Active Metabolite MRE-269) |

| Cmax (Maximum Plasma Concentration) | Higher peak plasma exposure | Reduced compared to IR formulation | Sharp peak |

| Tmax (Time to Cmax) | 1.0–1.5 hours | Delayed, gradual increase over 8-12 hours | - |

| AUC (Area Under the Curve) | Similar to XR formulation (dose-adjusted) | Similar to IR formulation (dose-adjusted) | - |

| Half-life (t½) | ~24 hours | 19-23 hours | 9-10 hours |

| Peak-to-Trough Ratio (steady-state) | - | Low (≤2) with once-daily dosing | Consistent with twice-daily administration needs |

| Food Effect | - | Minimal | - |

Table 2: Efficacy of this compound in Patients with PAH (Phase 2 and Open-Label Extension Studies)

| Efficacy Endpoint | This compound Treatment Group | Placebo Group |

| Change in Pulmonary Vascular Resistance (PVR) at Week 22 (Phase 2) | -29.8% (p=0.03) | - |

| Absolute Change in PVR at Week 22 (Phase 2) | -163.9 dyn·s·cm⁻⁵ (p=0.02) | +0.7 dyn·s·cm⁻⁵ |

| Change in 6-Minute Walk Distance (6MWD) at Week 22 (Phase 2) | +36.2 m (not statistically significant vs. placebo) | +29.4 m |

| Change in 6MWD at 24 Months (Open-Label Extension) | +36.3 m from OLE baseline (p=0.004) | - |

| Change in PVR at 1 or 2 Years (Open-Label Extension) | Median decrease of 52.2 dyn·s·cm⁻⁵ | - |

| Change in Mean Pulmonary Arterial Pressure at 1 or 2 Years (Open-Label Extension) | Median decrease of 2.0 mmHg (p=0.05) | - |

| WHO/NYHA Functional Class Stability at 24 Months (Open-Label Extension) | 84.8% of participants remained stable | - |

Experimental Protocols

Protocol 1: Phase 1 Single Ascending Dose and Multiple Ascending Dose Studies of this compound IR

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of an immediate-release capsule formulation of this compound in healthy volunteers.

Methodology:

-

Study Design: Two single-center, randomized, double-blind, placebo-controlled studies were conducted.

-

Participants: Healthy adult subjects were enrolled.

-

Single Ascending Dose (SAD) Study:

-

Subjects received a single oral dose of this compound IR or placebo.

-

Dose escalation occurred in subsequent cohorts after safety and tolerability were assessed. Doses up to 100 µg were generally tolerated.

-

-

Multiple Ascending Dose (MAD) Study:

-

Subjects received multiple doses of this compound IR or placebo, typically once or twice daily.

-

Tolerability was found to decrease with increasing doses for both once-daily and twice-daily regimens.

-

-

Pharmacokinetic Sampling:

-

Blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, 120 hours, and then every 24 hours through Day 14 for the SAD study).

-

-

Bioanalytical Method:

-

Plasma concentrations of this compound were determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although specific details are not publicly available.

-

-

Safety Assessments:

-

Adverse events, vital signs, laboratory findings, physical examinations, and electrocardiograms were monitored throughout the studies.

-

Protocol 2: Phase 1 Pharmacokinetic Study of this compound XR Formulation

Objective: To compare the single-dose pharmacokinetics of this compound XR and IR formulations, and selexipag IR, and to evaluate the multiple-dose PK performance of this compound XR under fasted and fed conditions.

Methodology:

-

Study Design: A single-center, open-label, non-randomized study in healthy subjects.

-

Study 1: Single-Dose Comparison:

-

Cohort 1 (n=12): Fasted subjects received a single 0.03 mg this compound IR capsule, followed by sequential single doses of 0.06 mg, 0.12 mg, and 0.18 mg of the this compound XR tablet. A washout period was implemented between each dose.

-

Cohort 2 (n=12): Fasted subjects received sequential single doses of 0.2 mg, 0.4 mg, and 0.6 mg of selexipag IR tablets.

-

-

Study 2: Multiple-Dose Evaluation of this compound XR:

-

Healthy subjects were divided into fasted (n=19) and fed (n=18) groups.

-

Subjects received this compound XR tablets in a dose-escalation paradigm over 25 days, starting at 0.06 mg once daily and titrating by 0.06 mg increments every 5 days up to a maximum of 0.3 mg once daily, as tolerated.

-

-

Pharmacokinetic Analysis:

-

Blood samples were collected at various time points to determine plasma concentrations of this compound and, in the relevant cohort, the active metabolite of selexipag (MRE-269).

-

Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated.

-

Protocol 3: Phase 3 ADVANCE OUTCOMES Study (NCT03626688)

Objective: To assess the efficacy and safety of this compound XR when added to standard of care or PAH-specific background therapy in subjects with WHO Group 1 PAH.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

-

Participants: Adult patients with a primary diagnosis of symptomatic PAH.

-

Randomization: Subjects are randomly allocated in a 1:1 ratio to receive either this compound XR or placebo, in addition to their existing PAH therapy.

-

Primary Endpoint: The primary outcome is the time from randomization to the first adjudicated protocol-defined clinical worsening event.

-

Key Secondary Endpoints:

-

Change from baseline in 6-Minute Walk Distance (6MWD).

-

Change in WHO/NYHA functional class.

-

-

Study Periods: The study includes a screening period, a dose titration period, and a maintenance period.

-

Open-Label Extension (OLE): Subjects who complete the study have the option to enroll in an open-label extension study (ADVANCE EXTENSION) to receive this compound.

Visualizations

Caption: this compound signaling pathway.

Caption: Phase 1 pharmacokinetic study workflow.

Caption: Phase 3 ADVANCE OUTCOMES study workflow.

References

- 1. ADVANCE OUTCOMES: A Study Evaluating the Efficacy and Safety of this compound to Improve Treatment Outcomes in Pulmonary Arterial Hypertension Patients | Carilion Clinic [carilionclinic.org]

- 2. UCSD Pulmonary Arterial Hypertension Trial → this compound to Improve Treatment Outcomes in PAH Patients [clinicaltrials.ucsd.edu]

- 3. researchgate.net [researchgate.net]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. publications.ersnet.org [publications.ersnet.org]

Application Notes and Protocols for In Vivo Studies with Ralinepag in Pulmonary Arterial Hypertension (PAH) Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralinepag (APD811) is a potent and selective, orally available, non-prostanoid agonist of the prostacyclin (IP) receptor.[1][2] It is under investigation for the treatment of Pulmonary Arterial Hypertension (PAH), a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right ventricular failure and death.[3][4] this compound's mechanism of action involves mimicking the effects of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation.[5] By activating the IP receptor, this compound stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates these beneficial effects. Preclinical studies in well-established animal models of PAH are crucial for evaluating the efficacy and safety of novel therapeutic agents like this compound. This document provides detailed application notes and protocols for designing and conducting in vivo studies with this compound in rat models of PAH.

Mechanism of Action: Prostacyclin Signaling Pathway

This compound exerts its therapeutic effects by targeting the prostacyclin signaling pathway, which is often dysregulated in PAH. The binding of this compound to the IP receptor on pulmonary artery smooth muscle cells initiates a cascade of intracellular events, as depicted in the diagram below.

Caption: this compound activates the IP receptor, leading to increased cAMP and downstream therapeutic effects.

Preclinical Efficacy of this compound in a Monocrotaline (MCT) Rat Model of PAH

Pharmacological studies have demonstrated the efficacy of this compound in a monocrotaline (MCT)-induced rat model of PAH. In this model, a single injection of MCT causes progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy, mimicking key features of human PAH. The following tables summarize the key pharmacokinetic and efficacy data from these preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Dose | 10.0 mg/kg (oral) |

| T½ (half-life) | 5.45 hours |

| Cmax (max concentration) | 3.70 µg/mL |

| Tmax (time to max conc.) | 1.50 hours |

| AUC0-inf | 14.6 hr·µg/mL |

| Oral Bioavailability | 57.4% |

| Data from a study by John Adams, European Respiratory Journal, 2017. |

Table 2: Efficacy of this compound in Prophylactic and Therapeutic MCT Rat Models

| Study Type | This compound Dose | Duration | Key Findings |

| Prophylactic | 30 mg/kg b.i.d. (oral) | 20 days | Inhibited the increase in pulmonary artery pressure, right ventricular weight, and vascular remodeling. |

| Therapeutic | 30 and 60 mg/kg (oral) | 14 days | Dose-dependently inhibited disease progression. |

| Data from a study by John Adams, European Respiratory Journal, 2017. |

Experimental Protocols

The following are detailed protocols for inducing PAH in rats using monocrotaline and for subsequent treatment with this compound, based on published preclinical studies.

Protocol 1: Monocrotaline (MCT)-Induced PAH in Rats

This protocol describes the induction of PAH in rats, which serves as the foundational model for testing the efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Profiling the Selectivity of Ralinepag using Radioligand Binding Assays

Audience: Researchers, scientists, and drug development professionals.